Hydroquinidine is a chemical compound primarily used in the pharmaceutical industry. It is an alkaloid related to quinidine, which is derived from the bark of the cinchona tree. Hydroquinidine is utilized mainly for its antiarrhythmic properties and has been studied for its potential applications in treating various medical conditions, including certain types of cancer.
Hydroquinidine is typically synthesized from quinine, another alkaloid from the cinchona tree. The compound's structure and properties can be influenced by its source and method of synthesis, impacting its efficacy and application in medicinal chemistry.
Hydroquinidine is classified as an antiarrhythmic agent, specifically belonging to the class 1A antiarrhythmics. It acts on cardiac ion channels, particularly sodium channels, which play a crucial role in cardiac excitability and conduction.
The synthesis of hydroquinidine can be achieved through several methods, often involving the modification of quinine. One common approach includes:
The synthesis typically requires careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Techniques like chromatography may be employed to purify the final product.
Hydroquinidine has a complex molecular structure characterized by a bicyclic framework typical of quinine derivatives. Its molecular formula is , and it features a quinuclidine ring system.
Hydroquinidine participates in various chemical reactions that can modify its structure for different applications. Notable reactions include:
The reactivity of hydroquinidine is influenced by its functional groups, which can dictate the pathway of chemical transformations.
Hydroquinidine primarily exerts its effects through the blockade of sodium channels in cardiac tissues, leading to a decrease in excitability and conduction velocity. This mechanism helps stabilize heart rhythms during arrhythmias.
Studies have shown that hydroquinidine can effectively prolong the action potential duration in cardiac myocytes, contributing to its therapeutic effects.
Relevant analyses indicate that hydroquinidine exhibits good stability under recommended storage conditions, making it suitable for pharmaceutical formulations.
Hydroquinidine has several applications in scientific research and medicine:
Hydroquinidine (IUPAC name: (S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol) possesses the molecular formula C₂₀H₂₆N₂O₂ and a molecular weight of 326.44 g/mol. The compound features a complex stereochemistry with four chiral centers, rendering it enantiomerically distinct from its parent compound quinidine. The critical structural difference lies in the saturation of the vinyl group on the quinuclidine moiety, where hydroquinidine contains an ethyl group instead of quinidine's ethenyl group at position 10,11. This reduction yields a dihydro derivative that significantly alters the molecule's pharmacokinetic properties while retaining antiarrhythmic efficacy. The structure comprises a quinoline ring linked to a quinuclidine system through a chiral hydroxymethyl bridge, with a methoxy substituent at position 6 of the quinoline ring essential for sodium channel blocking activity [1] [2] [9].
Structural Comparison to Quinidine: Hydroquinidine and quinidine share the same molecular formula but differ in saturation at the quinuclidine moiety. While quinidine features a vinyl group (-CH=CH₂), hydroquinidine contains an ethyl group (-CH₂-CH₃) at this position. This structural modification reduces first-pass metabolism and alters bioavailability but preserves the stereochemical configuration essential for ion channel interactions. Crucially, these compounds are not interconvertible in the human body, functioning as distinct pharmacological entities despite their structural similarities [2] [9].
Classification and Mechanism of Action: As a class Ia antiarrhythmic, hydroquinidine primarily blocks voltage-gated cardiac sodium channels (INa) in a use-dependent manner, reducing the maximum upstroke velocity (Phase 0) of the cardiac action potential. Additionally, it significantly inhibits several potassium currents including the transient outward current (Ito), rapid delayed rectifier current (IKr), and inward rectifier current (IK1). This dual sodium and potassium channel blockade prolongs action potential duration (APD) and increases the effective refractory period (ERP) in both atrial and ventricular myocardium. The Ito blockade is particularly relevant for treating Brugada syndrome, as it counteracts the pathological Ito-mediated phase 1 repolarization that creates the arrhythmogenic substrate. Furthermore, hydroquinidine exhibits moderate anticholinergic effects and alpha-adrenergic blocking properties that contribute to its overall electrophysiological profile [2] [4] [7].
Key Molecular Targets: The drug's antiarrhythmic efficacy stems from its multichannel blocking properties:
Table 1: Structural and Pharmacological Comparison of Hydroquinidine and Quinidine
Characteristic | Hydroquinidine | Quinidine |
---|---|---|
IUPAC Name | (S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |
Saturation at C10-C11 | Saturated (ethyl group) | Unsaturated (vinyl group) |
Molecular Weight | 326.44 g/mol | 324.42 g/mol |
Bioavailability | Lower (~53%) | Higher (~80%) |
Plasma Levels at Therapeutic Doses | 1.06 ± 0.34 μg/mL (900mg/day) | 2.15 ± 0.96 μg/mL (1650mg/day) |
Primary Potassium Currents Inhibited | Ito > IKr > IK1 | IKr > Ito > IK1 |
The historical trajectory of hydroquinidine parallels the development of antiarrhythmic pharmacology, beginning with the isolation of quinine from cinchona bark in the early 19th century. Quinidine, identified as quinine's optical isomer, emerged as a potent antiarrhythmic in 1918 when Frey observed its efficacy in terminating atrial fibrillation. However, concerns about quinidine's proarrhythmic potential and mortality risk in the 1980s (particularly the landmark Cardiac Arrhythmia Suppression Trial) diminished its use, creating a therapeutic void for ventricular arrhythmia management. Hydroquinidine entered clinical practice as a distinct molecular entity in the mid-20th century, initially perceived merely as a quinidine metabolite but later recognized as a separate compound with unique pharmacokinetic advantages. The pivotal crossover study comparing hydroquinidine (900 mg/d) to quinidine (1650 mg/d) demonstrated comparable antiarrhythmic efficacy despite hydroquinidine's lower plasma concentrations (1.06 ± 0.34 μg/mL vs. 2.15 ± 0.96 μg/mL), suggesting superior target engagement or additional electrophysiological actions [2] [5].
Rediscovery for Channelopathies: The modern renaissance of hydroquinidine began with Belhassen's 1999 study demonstrating quinidine's efficacy in idiopathic ventricular fibrillation, prompting investigation into hydroquinidine for similar indications. This research trajectory accelerated with the characterization of Brugada syndrome (1992) and short QT syndrome (2000), channelopathies with limited pharmacological options. The critical discovery came when Yan and Antzelevitch identified Ito-mediated repolarization abnormalities as central to Brugada syndrome's arrhythmogenesis, providing the mechanistic rationale for hydroquinidine's therapeutic potential. Alings (2001) first documented electrocardiographic normalization in Brugada patients using quinidine, establishing proof-of-concept that was later extended to hydroquinidine. Hermida's 2004 landmark study on 35 Brugada patients demonstrated hydroquinidine's ability to prevent ventricular tachycardia/fibrillation inducibility in 76% of asymptomatic patients and suppress arrhythmic storms in symptomatic cases, reigniting clinical interest [4] [5] [7].
Contemporary Clinical Evidence: Recent prospective studies have validated hydroquinidine's niche in managing channelopathies. The QUIDAM trial (Probst, 2017), though underpowered to show statistical superiority over placebo due to low event rates, demonstrated complete suppression of ventricular arrhythmias in Brugada patients receiving hydroquinidine. Mazzanti's 2020 registry analysis of 53 hydroquinidine-treated patients showed a 26% reduction in arrhythmic events compared to matched controls, with the most significant benefit observed in secondary prevention where annual ventricular fibrillation recurrence dropped from 14.7% to 3.9%. Additionally, hydroquinidine has shown promise in short QT syndrome by prolonging the QT interval toward physiological ranges and reducing ventricular fibrillation episodes, particularly in patients with KCNH2 mutations affecting IKr. Beyond ventricular arrhythmias, hydroquinidine demonstrates efficacy in preventing atrial fibrillation in Brugada patients, offering a crucial advantage since conventional class IC antiarrhythmics are contraindicated in this population [4] [7] [8].
Accessibility Challenges: Despite demonstrated efficacy, hydroquinidine availability remains limited globally. Market withdrawals of quinidine formulations (e.g., Kinidin Durules® in 2006) created therapeutic gaps, particularly affecting Brugada syndrome management. Viskin (2013) highlighted this crisis, noting hydroquinidine's status as a life-saving yet inaccessible medication in many countries. This scarcity has stimulated efforts to establish international patient registries and advocate for pharmaceutical reinvestment in this historically significant antiarrhythmic agent [5] [11].
Table 2: Key Clinical Studies of Hydroquinidine in Inherited Arrhythmia Syndromes
Study (Year) | Patient Population | Dosing | Key Findings |
---|---|---|---|
Hermida et al. (2004) | 35 BrS patients (31 asymptomatic with inducible VF; 4 with ICD shocks) | Hydroquinidine 600-900 mg/day | Prevented VT/VF inducibility in 76% asymptomatic patients; prevented recurrences in all symptomatic patients during 14±8 month follow-up [7] |
Bouzeman et al. (2014) | 44 asymptomatic BrS with inducible VF | Hydroquinidine 600 mg/day (target plasma 3-6 μmol/L) | 77% non-inducible on therapy; no arrhythmic events during 6-year follow-up in non-inducible group [7] |
QUIDAM (Probst et al. 2017) | 50 BrS patients with ICD (randomized crossover) | Hydroquinidine 300-600 mg/day | No VF events on hydroquinidine vs. 1 appropriate shock and 1 self-terminating VF on placebo (NS due to low event rate) [7] |
Mazzanti et al. (2020) | 53 HQ-treated vs. 441 matched BrS controls | Hydroquinidine 439±115 mg/day | 26% relative risk reduction in arrhythmic events; secondary prevention annual VF recurrence decreased from 14.7% to 3.9% [7] |
Belhassen et al. (2009) | 9 patients (5 BrS, 4 IVF) with aborted cardiac arrest | Quinidine bisulfate 1483±240 mg/day | No VF inducibility or clinical recurrence at 15±7 year follow-up after EPS-guided therapy [5] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7